molecular formula C18H19N3O2S B6625650 N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide

Cat. No. B6625650
M. Wt: 341.4 g/mol
InChI Key: FZFFACJEFUSEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide, also known as FURA-2 AM, is a fluorescent dye that is widely used in scientific research. It is a thiazole-based compound that is capable of selectively binding to calcium ions, making it an important tool for studying calcium signaling in cells.

Mechanism of Action

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM binds to calcium ions in a reversible manner, forming a complex that produces a fluorescent signal upon excitation with UV light. The intensity of the fluorescent signal is directly proportional to the concentration of calcium ions in the cell. This allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into cellular signaling pathways.
Biochemical and physiological effects:
N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM has a number of biochemical and physiological effects on cells. It has been shown to alter the activity of certain enzymes and ion channels, and can also affect the release of neurotransmitters. In addition, N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM can induce apoptosis in some cell types, making it a useful tool for studying cell death pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is its high selectivity for calcium ions, which allows for accurate measurement of intracellular calcium levels. It is also relatively easy to use and can be applied to a variety of cell types. However, there are some limitations to its use. N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM can be toxic to cells at high concentrations, and its fluorescence can be affected by changes in pH and temperature. In addition, N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is not suitable for long-term imaging studies, as it can be rapidly metabolized by cells.

Future Directions

There are a number of future directions for research involving N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM. One area of interest is the development of new fluorescent dyes that are capable of selectively binding to other ions or molecules. Another area of research is the development of new imaging techniques that can be used to study calcium signaling in vivo. Finally, there is a growing interest in using N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM to study the role of calcium signaling in disease states, such as cancer and neurodegenerative disorders.
In conclusion, N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is a powerful tool for studying calcium signaling in cells. Its high selectivity for calcium ions and ability to produce a fluorescent signal make it an important tool for researchers in a variety of fields. While there are some limitations to its use, ongoing research is likely to lead to the development of new and improved fluorescent dyes and imaging techniques that will further expand our understanding of cellular signaling pathways.

Synthesis Methods

The synthesis of N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with thiosemicarbazide to form furan-2-carboxylic acid thiosemicarbazide. This intermediate is then reacted with 2-bromoacetophenone to form 2-(furan-2-yl)-1,3-thiazol-5-yl methyl ketone. The final step involves the reaction of 2-(furan-2-yl)-1,3-thiazol-5-yl methyl ketone with N-(4-amino-2-methylphenyl)propanamide to form N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM.

Scientific Research Applications

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is widely used in scientific research to study calcium signaling in cells. It is a popular tool for measuring intracellular calcium levels, as it is capable of selectively binding to calcium ions and producing a fluorescent signal upon binding. N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM has been used to study a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell division.

properties

IUPAC Name

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-17(22)21-13-7-6-12(2)15(9-13)19-10-14-11-20-18(24-14)16-5-4-8-23-16/h4-9,11,19H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFACJEFUSEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NCC2=CN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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